3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring, a sulfamoyl group, and a carboxylic acid group. The dihydrochloride form indicates the presence of two hydrochloride ions, which can influence the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid;dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenolic compounds and suitable reagents.
Introduction of the Sulfamoyl Group: This step involves the reaction of the benzofuran intermediate with sulfonamide derivatives under specific conditions.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The sulfamoyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The benzofuran ring can also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid
- 3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid;monohydrochloride
Uniqueness
The dihydrochloride form of the compound offers unique properties such as enhanced solubility and stability compared to its monohydrochloride or free acid forms. This can be advantageous in various applications, including pharmaceutical formulations and chemical synthesis.
Properties
Molecular Formula |
C18H19Cl2NO5S |
---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C18H17NO5S.2ClH/c1-12-15-11-14(7-8-16(15)24-17(12)18(20)21)25(22,23)19-10-9-13-5-3-2-4-6-13;;/h2-8,11,19H,9-10H2,1H3,(H,20,21);2*1H |
InChI Key |
KIOLZXAIVGNNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3)C(=O)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.